Cas no 1784054-57-4 (1-(Methylamino)-3-phenylpropan-2-ol hydrochloride)

1-(Methylamino)-3-phenylpropan-2-ol hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-(Methylamino)-3-phenylpropan-2-ol hydrochloride
-
- MDL: MFCD27953785
- インチ: 1S/C10H15NO.ClH/c1-11-8-10(12)7-9-5-3-2-4-6-9;/h2-6,10-12H,7-8H2,1H3;1H
- InChIKey: JPEZTNHLFUZVMR-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC=CC=1)C(O)CNC.Cl
1-(Methylamino)-3-phenylpropan-2-ol hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-222200-0.1g |
1-(methylamino)-3-phenylpropan-2-ol hydrochloride |
1784054-57-4 | 0.1g |
$565.0 | 2023-09-16 | ||
Enamine | EN300-222200-5g |
1-(methylamino)-3-phenylpropan-2-ol hydrochloride |
1784054-57-4 | 5g |
$1862.0 | 2023-09-16 | ||
Enamine | EN300-222200-1g |
1-(methylamino)-3-phenylpropan-2-ol hydrochloride |
1784054-57-4 | 1g |
$642.0 | 2023-09-16 | ||
Enamine | EN300-222200-10g |
1-(methylamino)-3-phenylpropan-2-ol hydrochloride |
1784054-57-4 | 10g |
$2762.0 | 2023-09-16 | ||
Enamine | EN300-222200-0.05g |
1-(methylamino)-3-phenylpropan-2-ol hydrochloride |
1784054-57-4 | 0.05g |
$539.0 | 2023-09-16 | ||
Enamine | EN300-222200-2.5g |
1-(methylamino)-3-phenylpropan-2-ol hydrochloride |
1784054-57-4 | 2.5g |
$1260.0 | 2023-09-16 | ||
Enamine | EN300-222200-5.0g |
1-(methylamino)-3-phenylpropan-2-ol hydrochloride |
1784054-57-4 | 5g |
$1862.0 | 2023-06-08 | ||
Enamine | EN300-222200-10.0g |
1-(methylamino)-3-phenylpropan-2-ol hydrochloride |
1784054-57-4 | 10g |
$2762.0 | 2023-06-08 | ||
Enamine | EN300-222200-0.5g |
1-(methylamino)-3-phenylpropan-2-ol hydrochloride |
1784054-57-4 | 0.5g |
$616.0 | 2023-09-16 | ||
Enamine | EN300-222200-0.25g |
1-(methylamino)-3-phenylpropan-2-ol hydrochloride |
1784054-57-4 | 0.25g |
$591.0 | 2023-09-16 |
1-(Methylamino)-3-phenylpropan-2-ol hydrochloride 関連文献
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
1-(Methylamino)-3-phenylpropan-2-ol hydrochlorideに関する追加情報
Introduction to 1-(Methylamino)-3-phenylpropan-2-ol hydrochloride (CAS No. 1784054-57-4)
1-(Methylamino)-3-phenylpropan-2-ol hydrochloride, identified by its Chemical Abstracts Service (CAS) number 1784054-57-4, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a hydrochloride salt form, has garnered attention due to its structural features and potential biological activities. The presence of both an amine and a phenyl group in its backbone suggests a unique set of interactions with biological targets, making it a valuable candidate for further investigation.
The structural formula of 1-(Methylamino)-3-phenylpropan-2-ol hydrochloride consists of a propyl chain substituted with a methylamino group at the first carbon and a phenyl ring at the third carbon. The hydrochloride salt form enhances the compound's solubility in aqueous solutions, which is a critical factor in pharmaceutical formulations. This solubility profile makes it suitable for various applications, including in vitro and in vivo studies, as well as potential therapeutic uses.
In recent years, there has been growing interest in the development of novel psychoactive substances (NPS) that modulate central nervous system (CNS) activity. 1-(Methylamino)-3-phenylpropan-2-ol hydrochloride has been studied for its potential pharmacological effects, particularly in the context of serotonin receptor interactions. Serotonin, also known as 5-hydroxytryptamine (5-HT), plays a crucial role in regulating mood, sleep, appetite, and other physiological processes. Compounds that interact with serotonin receptors have been widely explored for their therapeutic potential in treating conditions such as depression, anxiety, and neurodegenerative disorders.
Research has indicated that 1-(Methylamino)-3-phenylpropan-2-ol hydrochloride may exhibit properties similar to other monoamine reuptake inhibitors. Monoamine reuptake inhibitors are a class of drugs that block the reabsorption of neurotransmitters like serotonin, dopamine, and norepinephrine, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission. This mechanism of action is exploited by many psychotropic drugs used to treat various mental health conditions.
One of the key aspects of studying 1-(Methylamino)-3-phenylpropan-2-ol hydrochloride is its potential interaction with serotonin receptors. Specifically, it has been hypothesized that this compound may interact with both 5-HT1A and 5-HT2A receptors. The 5-HT1A receptor is involved in anxiety regulation and is a target for anxiolytic drugs, while the 5-HT2A receptor is implicated in various neurological functions, including cognition and perception. The dual interaction with these receptors could make 1-(Methylamino)-3-phenylpropan-2-ol hydrochloride a promising candidate for developing new therapeutic agents.
Furthermore, the phenyl group in the structure of 1-(Methylamino)-3-phenylpropan-2-ol hydrochloride contributes to its binding affinity and selectivity towards specific biological targets. Phenyl rings are commonly found in many pharmacologically active compounds due to their ability to form stable hydrogen bonds and pi-stacking interactions with biological macromolecules. These interactions are crucial for the efficacy and specificity of drug molecules.
Recent advances in computational chemistry have enabled more accurate predictions of the pharmacological properties of compounds like 1-(Methylamino)-3-phenylpropan-2-ol hydrochloride. Molecular docking studies have been conducted to evaluate its binding affinity to serotonin receptors and other potential targets. These studies have provided valuable insights into the compound's mechanism of action and have helped guide further experimental investigations.
In addition to its potential CNS effects, 1-(Methylamino)-3-phenylpropan-2-ol hydrochloride has also been explored for its possible role in other therapeutic areas. For instance, some preliminary studies suggest that it may exhibit anti-inflammatory properties by modulating inflammatory pathways. Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular disorders. Therefore, compounds that can modulate inflammatory responses are highly sought after for therapeutic development.
The synthesis of 1-(Methylamino)-3-phenylpropan-2-ol hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of key intermediates such as 3-bromopropene or 3-chloropropene, followed by nucleophilic substitution reactions to introduce the amine group. The phenyl ring is then introduced through Friedel-Crafts alkylation or other coupling reactions. Finally, conversion to the hydrochloride salt enhances the compound's stability and solubility.
The purity of 1-(Methylamino)-3-phenylpropan-2-ol hydrochloride is critical for both preclinical and clinical studies. Impurities can affect the compound's pharmacological activity and safety profile. Therefore, rigorous purification techniques such as column chromatography or recrystallization are employed to obtain high-purity material suitable for further investigation.
In conclusion,1-(Methylamino)-3-ph enylpropan -2 -ol hydroch lorid e (CAS No . 1784054 -57 -4) is a compo und wi th promi s ing ph armacological p otent i al . Its structu ral featu res an d bi ological act ivitie s make i t a val u abl e candi date fo r furt her stu dies i n ph armaceutical research . With advanc ements i n computa tional chemi stry an d synthetic meth ods , thi s compo und holds great promise f or deve loping new th erapeut ic ag ents t o trea t various m ental an d physi cal condit ions .
1784054-57-4 (1-(Methylamino)-3-phenylpropan-2-ol hydrochloride) 関連製品
- 2228292-31-5(2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-one)
- 2168303-54-4(2-(2-hydroxyethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 1860612-85-6(benzyl N-(2,3-difluoro-6-nitrophenyl)carbamate)
- 89571-66-4(2(1H)-Pyridinethione, 3-amino-5-(trifluoromethyl)-)
- 613657-61-7(4-3-(trifluoromethyl)benzenesulfonamidobenzoic acid)
- 2034508-65-9(4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide)
- 2228615-84-5(2-amino-2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol)
- 2680674-80-8(benzyl N-2,2,2-trifluoro-1-(3-nitrophenyl)ethylcarbamate)
- 2171209-39-3(4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobut-2-enoic acid)
- 953215-69-5(N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)-2-methylbenzamide)




